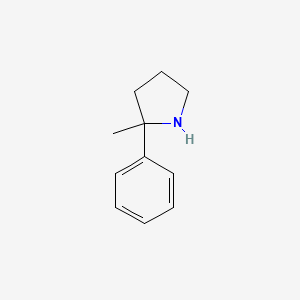
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as DPEFA and has been synthesized through different methods. The aim of
Mécanisme D'action
The mechanism of action of DPEFA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various biological pathways. Studies have shown that DPEFA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. DPEFA has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
DPEFA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and analgesic effects. Studies have shown that DPEFA can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). DPEFA has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, DPEFA has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPEFA is its potential as a building block for the synthesis of new materials. DPEFA can be modified to introduce different functional groups, which can be used to tune the properties of the resulting materials. Another advantage of DPEFA is its potential as a drug candidate for the treatment of cancer and other diseases. However, one of the limitations of DPEFA is its low solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for research on DPEFA. One direction is the development of new synthetic methods for DPEFA and its derivatives. Another direction is the study of the mechanism of action of DPEFA and its effects on various biological pathways. Additionally, research can focus on the development of new materials based on DPEFA and the evaluation of their properties. Finally, research can focus on the development of DPEFA as a drug candidate for the treatment of cancer and other diseases.
Conclusion
In conclusion, DPEFA is a compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DPEFA can be synthesized using different methods, and its mechanism of action and effects on various biological pathways are still being studied. DPEFA has various advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
DPEFA can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-(furan-2-yl)acrylic acid with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a base and a coupling reagent. The multi-step synthesis method involves the reaction of 3-(furan-2-yl)acrylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a base.
Applications De Recherche Scientifique
DPEFA has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DPEFA has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, DPEFA has been studied for its mechanism of action and its effects on various biological pathways. In materials science, DPEFA has been studied for its potential as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-20(17-7-4-3-5-8-17)16(2)23(22-15)13-12-21-19(24)11-10-18-9-6-14-25-18/h3-11,14H,12-13H2,1-2H3,(H,21,24)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUMEQUGDVMPMX-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CO2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CO2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)

![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)


